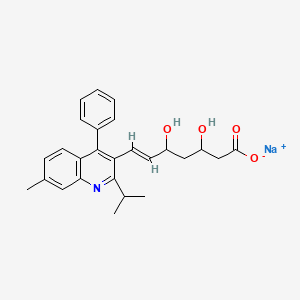
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptenoic acid backbone, multiple hydroxyl groups, and a quinolinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the heptenoic acid backbone, followed by the introduction of hydroxyl groups and the quinolinyl moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quinolinyl moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the quinolinyl moiety may produce partially or fully reduced quinoline derivatives.
科学研究应用
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and quinolinyl moiety allow it to form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
相似化合物的比较
Similar Compounds
6-Heptenoic acid derivatives: Compounds with similar heptenoic acid backbones but different functional groups.
Quinoline derivatives: Compounds with quinolinyl moieties but varying side chains and substituents.
Uniqueness
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
121661-24-3 |
|---|---|
分子式 |
C26H28NNaO4 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
sodium;(E)-3,5-dihydroxy-7-(7-methyl-4-phenyl-2-propan-2-ylquinolin-3-yl)hept-6-enoate |
InChI |
InChI=1S/C26H29NO4.Na/c1-16(2)26-22(12-10-19(28)14-20(29)15-24(30)31)25(18-7-5-4-6-8-18)21-11-9-17(3)13-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b12-10+; |
InChI 键 |
MTBFJPPBSIUDLN-VHPXAQPISA-M |
手性 SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+] |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


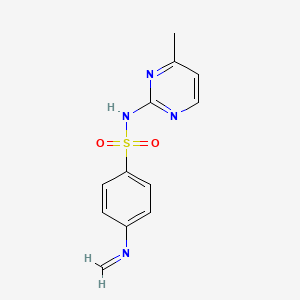
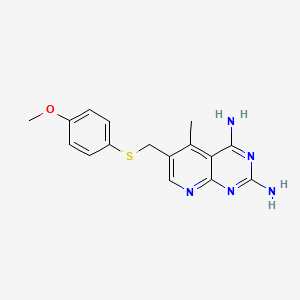
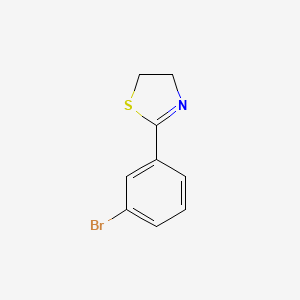

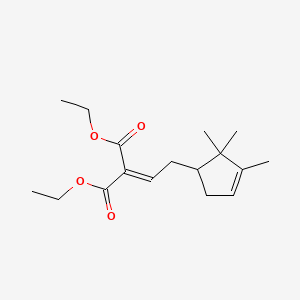


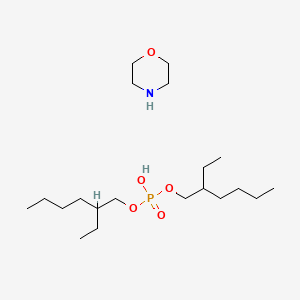


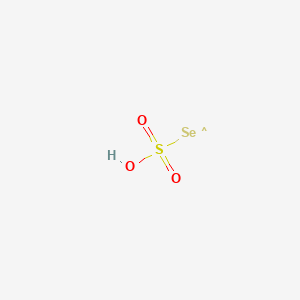


![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
